2-ethyl-2-methyl-1,3-dioxaindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-2-methyl-1,3-dioxaindan-5-ol is an organic compound that belongs to the class of dioxolanes This compound is characterized by its unique structure, which includes a dioxolane ring fused with an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-2-methyl-1,3-dioxolane with an indane derivative. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-2-methyl-1,3-dioxaindan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Scientific Research Applications
2-ethyl-2-methyl-1,3-dioxaindan-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-ethyl-2-methyl-1,3-dioxaindan-5-ol exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. For instance, its interaction with oxidizing or reducing agents can lead to the formation of reactive intermediates, which play a role in its chemical reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-5-methyl-1,3-dioxane
- 2-methyl-1,3-dioxolane
- 2,2-dimethyl-1,3-dioxolane
Uniqueness
Compared to similar compounds, 2-ethyl-2-methyl-1,3-dioxaindan-5-ol stands out due to its fused indane moiety, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
74024-81-0 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-ethyl-2-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C10H12O3/c1-3-10(2)12-8-5-4-7(11)6-9(8)13-10/h4-6,11H,3H2,1-2H3 |
InChI Key |
QTHULOBFIKUNPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC2=C(O1)C=C(C=C2)O)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.